molecular formula C13H24N4 B1458565 1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine CAS No. 1018995-68-0

1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine

Cat. No. B1458565
M. Wt: 236.36 g/mol
InChI Key: PEGONQHKYLDRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” is a chemical compound with the empirical formula C9H17N3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is sold “as-is” without any representation or warranty with respect to the product .


Molecular Structure Analysis

The molecular structure of “1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” is characterized by a pyrazole ring, which is a heterocyclic compound with two nitrogen atoms . The compound also contains an ethyl group and a piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” are not fully detailed in the available resources. The compound is a solid and has a molecular weight of 175.66 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound “1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” is a chemical reagent available for purchase from chemical suppliers like Sigma-Aldrich . It’s often used in the synthesis of other chemical compounds in medicinal chemistry research .
  • Scientific Field: Cancer Research

    • Application : A similar compound, “(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives”, has been synthesized and studied for its potential as a cytotoxic agent against human breast cancer cell line (MCF-7) .
    • Methods of Application : These compounds were synthesized in various steps with acceptable reaction procedures and characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .
    • Results or Outcomes : The newly synthesized derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations. Some of the derivatives exhibited promising cytotoxic activity .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-4-17-11(3)13(10(2)15-17)9-16-7-5-12(14)6-8-16/h12H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGONQHKYLDRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CCC(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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